

# Understanding the chemical and physical properties of Perhexiline Maleate

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## Compound of Interest

Compound Name: *Perhexiline Maleate*

Cat. No.: *B10753508*

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## Perhexiline Maleate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical and physical properties of **Perhexiline Maleate**. The information is curated for researchers, scientists, and professionals involved in drug development, offering a foundation for further study and application.

## Chemical and Physical Properties

**Perhexiline maleate** is an antianginal agent that functions as a metabolic modulator.<sup>[1]</sup> The following tables summarize its key chemical and physical characteristics.

## General and Structural Information

Property	Value	Source(s)
IUPAC Name	2-(2,2-dicyclohexylethyl)piperidine; (2Z)-but-2-enedioic acid	
Synonyms	Pexid, Pexsig	
CAS Number	6724-53-4	[2]
Molecular Formula	C <sub>19</sub> H <sub>35</sub> N · C <sub>4</sub> H <sub>4</sub> O <sub>4</sub>	
Molecular Weight	393.56 g/mol	
Chemical Structure	(Image of the chemical structure of Perhexiline Maleate)	
Appearance	White to tan powder	

## Physicochemical Properties

Property	Value	Source(s)
Melting Point	181-183°C	
pKa (Strongest Basic)	10.58	
LogP	5.53	
UV/Vis Absorbance (λ <sub>max</sub> )	210 nm	

## Solubility

Solvent	Solubility	Source(s)
Water	Insoluble	
DMSO	≥5 mg/mL	
Ethanol	10 mg/mL	
Dimethylformamide (DMF)	25 mg/mL	
DMSO:PBS (pH 7.2) (1:1)	0.5 mg/mL	

## Experimental Protocols

The following sections detail the general methodologies for determining the key physicochemical properties of a pharmaceutical compound like **Perhexiline Maleate**.

### Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for a crystalline solid.

Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer.

Procedure:

- **Sample Preparation:** A small amount of the dry, powdered sample is loaded into a capillary tube to a height of 2-4 mm. The sample should be tightly packed.
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.
- **Heating:** The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination. For an accurate measurement, the heating rate should be slow (1-2°C per minute) as the temperature approaches the expected melting point.
- **Observation:** The sample is observed through a magnifying lens.

- **Data Recording:** The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle melts is recorded as the end of melting. The melting range is reported as these two temperatures.

## Solubility Determination (Shake-Flask Method)

**Objective:** To determine the equilibrium solubility of a compound in a specific solvent at a given temperature.

**Apparatus:** Conical flasks with stoppers, orbital shaker with temperature control, analytical balance, filtration apparatus, analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).

**Procedure:**

- **Preparation:** An excess amount of the solid compound is added to a known volume of the solvent in a conical flask.
- **Equilibration:** The flask is sealed and placed in a temperature-controlled orbital shaker. The mixture is agitated until equilibrium is reached (typically 24-72 hours).
- **Phase Separation:** The suspension is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully withdrawn and filtered to remove any remaining solid particles.
- **Analysis:** The concentration of the dissolved compound in the filtrate is determined using a validated analytical method.
- **Calculation:** The solubility is expressed as the mass of the solute per volume of the solvent (e.g., mg/mL).

## pKa Determination (Potentiometric Titration)

**Objective:** To determine the acid dissociation constant (pKa) of an ionizable compound.

**Apparatus:** Potentiometer with a pH electrode, burette, beaker, magnetic stirrer.

**Procedure:**

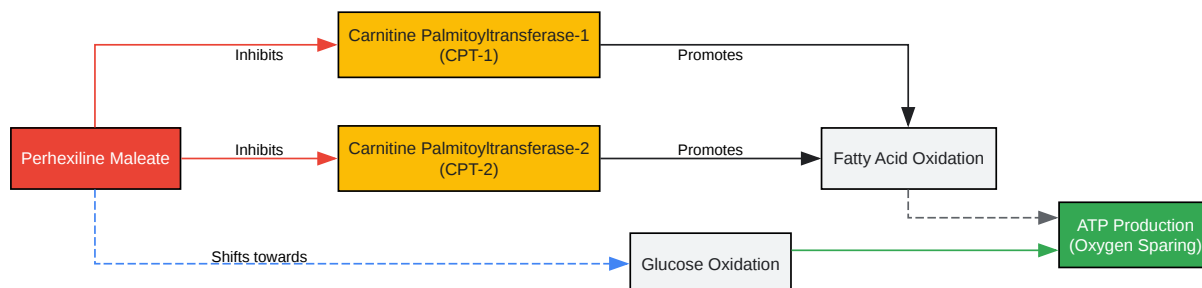
- **Solution Preparation:** A known concentration of the compound is dissolved in a suitable solvent (often a co-solvent system for poorly water-soluble compounds).
- **Titration Setup:** The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.
- **Titration:** A standardized solution of a strong acid or base is added in small increments from the burette. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.

## Signaling Pathways and Mechanism of Action

**Perhexiline maleate**'s primary mechanism of action involves the inhibition of carnitine palmitoyltransferase-1 (CPT-1) and, to a lesser extent, carnitine palmitoyltransferase-2 (CPT-2). These enzymes are crucial for the transport of long-chain fatty acids into the mitochondria for  $\beta$ -oxidation. By inhibiting CPT-1 and CPT-2, perhexiline effectively shifts the myocardial energy metabolism from fatty acid oxidation towards glucose oxidation. This metabolic switch is more oxygen-efficient, leading to an increase in ATP production for the same amount of oxygen consumed, which is beneficial in ischemic conditions.

Additionally, perhexiline has been shown to inhibit the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.

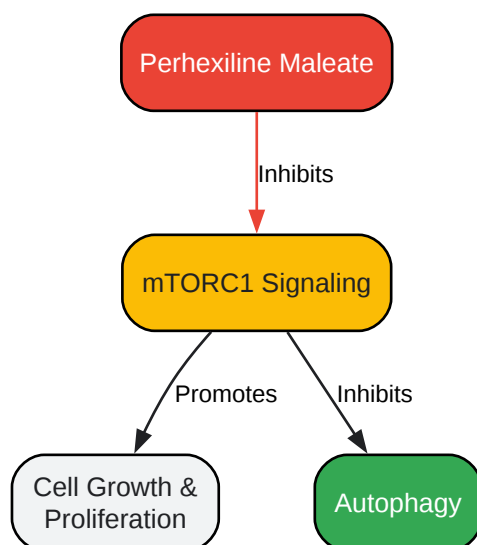
## Perhexiline's Effect on Myocardial Metabolism



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Caption: Perhexiline's inhibition of CPT-1/2 shifts metabolism to glucose oxidation.

## Perhexiline's Inhibition of mTORC1 Signaling



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Caption: Perhexiline inhibits the mTORC1 signaling pathway, affecting cell growth and autophagy.

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## References

- 1. Perhexiline Maleate | C<sub>23</sub>H<sub>39</sub>NO<sub>4</sub> | CID 5284439 - PubChem [pubchem.ncbi.nlm.nih.gov]
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